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Compound of Interest

Compound Name: Amlodipine mesylate

Cat. No.: B1667249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and

prevalent synthesis pathways of amlodipine, a widely used calcium channel blocker. The

information is curated to be a valuable resource for professionals engaged in pharmaceutical

research and development.

Molecular Structure of Amlodipine
Amlodipine is a dihydropyridine calcium antagonist.[1] Its chemical name is (RS)-3-ethyl 5-

methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-

dicarboxylate.[2] The molecule possesses a chiral center at the C4 position of the

dihydropyridine ring, and is therefore a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[1]

The calcium channel blocking activity primarily resides in the S-(-) isomer.[1]

Molecular Formula: C₂₀H₂₅ClN₂O₅[1]

Molecular Weight: 408.88 g/mol [3]

Synthesis of Amlodipine
The most common and industrially significant method for synthesizing amlodipine is the

Hantzsch pyridine synthesis.[4][5] This multicomponent reaction involves the condensation of

an aldehyde, a β-ketoester, and a source of ammonia.[5][6] A prevalent industrial route utilizes
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a phthalimide-protected amino group to prevent side reactions, which is subsequently

deprotected to yield the final amlodipine molecule.[4]

Racemic Synthesis via Hantzsch Reaction
The Hantzsch synthesis of amlodipine typically proceeds in two main stages: the formation of a

protected intermediate, phthalimidoamlodipine, followed by its deprotection.

Logical Flow of Racemic Amlodipine Synthesis
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Racemic Amlodipine Synthesis Pathway

Stage 1: Hantzsch Condensation

Stage 2: Deprotection

Final Product Formation
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Phthalimidoamlodipine

 Condensation

Ethyl 4-(2-phthalimidoethoxy)acetoacetate Methyl 3-aminocrotonate

Amlodipine (Racemic)

 Deprotection

Methylamine

Amlodipine Besylate

 Salt Formation

Benzenesulfonic acid

Click to download full resolution via product page

Caption: Racemic synthesis of amlodipine via the Hantzsch reaction.

Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate[4]
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Knoevenagel Condensation: Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-

phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol, with a

catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer

chromatography (TLC).

Dihydropyridine Ring Formation: After cooling the reaction mixture from the previous step, an

equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux

for several hours until the reaction is complete, as indicated by TLC.

Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is

collected by filtration. The crude phthalimidoamlodipine is then purified by recrystallization

from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

Protocol 2: Deprotection of Phthalimidoamlodipine to Amlodipine[4]

Reaction Setup: The purified phthalimidoamlodipine is suspended in a suitable solvent, and

an aqueous solution of a primary amine, such as methylamine, is added.

Reaction and Monitoring: The reaction mixture is stirred at room temperature or with gentle

heating. The progress of the deprotection is monitored by TLC.

Isolation of Amlodipine: Upon completion, the solvent is removed under reduced pressure.

The residue is taken up in a suitable organic solvent, and the phthalhydrazide byproduct is

removed by filtration. The filtrate containing amlodipine is then purified, often by conversion

to a salt (e.g., besylate) and subsequent recrystallization.

Asymmetric Synthesis and Chiral Resolution
Due to the stereospecific activity of the amlodipine enantiomers, methods for their asymmetric

synthesis and chiral resolution are of significant interest.

Workflow for Chiral Resolution of Racemic Amlodipine
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Chiral Resolution of Amlodipine

Racemic Amlodipine

Diastereomeric Salt Formation

Chiral Resolving Agent (e.g., L-tartaric acid)

Fractional Crystallization

Separated Diastereomers

Acidification

S-(-)-Amlodipine R-(+)-Amlodipine

Click to download full resolution via product page

Caption: Chiral resolution of racemic amlodipine.

Protocol 3: Chiral Resolution of Racemic Amlodipine using L-tartaric acid
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Salt Formation: Racemic amlodipine is dissolved in a suitable solvent, such as

dimethylacetamide (DMAC). L-tartaric acid is then added to the solution to form

diastereomeric salts.

Precipitation and Filtration: The R-(+)-amlodipine-hemi-L-tartrate-DMAC solvate precipitates

from the solution. The precipitate is then isolated by filtration.

Liberation of Enantiomers: The separated diastereomeric salt is treated with a base to

liberate the R-(+)-amlodipine. The S-(-)-amlodipine remains in the filtrate and can be isolated

through further processing.

Quantitative Data
The following tables summarize key quantitative data related to the synthesis and purification

of amlodipine.

Table 1: Reported Yields for Amlodipine Synthesis and Purification

Step Product Reported Yield Reference

Hantzsch reaction of a

pyrrole derivative
Amlodipine 45% (total yield) [7]

Hantzsch reaction

using a pyrrole

derivative

Pyrrole intermediate ~53% [5]

Purification of

Amlodipine Besylate
Amlodipine Besylate 90.4% - 91.4% [8]

Resolution of racemic

amlodipine
(S)-(-)-amlodipine up to 68% [9]

Table 2: Purity of Amlodipine Besylate from Purification Processes
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Purification Method Final Purity Reference

Recrystallization from

Methanol/Isopropanol
99.8% - 99.9% [8]

Purification using hydrocarbon

solvents and aqueous salt

formation

Impurities < 0.3% [2]

Conclusion
The Hantzsch pyridine synthesis remains a robust and widely employed method for the

production of amlodipine. The use of a phthalimido-protected intermediate is a key strategy in

industrial synthesis to ensure high yields and purity. Furthermore, the development of efficient

chiral resolution techniques is crucial for the isolation of the pharmacologically active S-(-)-

enantiomer. The data and protocols presented in this guide offer a comprehensive technical

resource for scientists and researchers in the field of pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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